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Introduction
CHIP28, also known as Aquaporin-1 (AQP1), is a 28 kDa integral membrane protein that

functions as a water channel.[1][2] It plays a crucial role in fluid transport in various tissues,

including the renal proximal tubules, descending thin limbs of Henle's loop, red blood cells, and

capillary endothelium.[3][4] Accurate localization of CHIP28 within cells and tissues is essential

for understanding its physiological function and its role in pathological conditions.

Immunofluorescence (IF) is a powerful technique for visualizing the subcellular localization of

proteins like CHIP28. These application notes provide detailed protocols for the

immunofluorescent staining of CHIP28, quantitative data on its expression, and an overview of

a key signaling pathway.

Data Presentation
The following table summarizes quantitative data on CHIP28/Aquaporin-1 expression and

localization in various tissues and conditions.
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Tissue/Cell
Type

Species Localization
Quantitative
Measurement

Reference

Isolated Proximal

Tubule Brush

Border

Rat

Apical and

Basolateral

Membranes

3.8% of total

protein
[4]

Human Renal

Proximal Tubule

Epithelial Cells

(HRPTE)

Human -

2-2.5 fold

increase in

expression in

hyperosmolar

(400-500

mOsm/kg H2O)

conditions

[5]

Human Renal

Proximal Tubule

Epithelial Cells

(HRPTE)

Human -

3-4 fold increase

in expression

with

hyperosmolar

contrast agents

[5]

Autosomal

Dominant

Polycystic

Kidney Disease

(ADPKD) Cysts

Human Epithelial Lining

Expression

decreases with

increasing cyst

size

[6]

Experimental Protocols
This section provides a detailed methodology for immunofluorescence staining of CHIP28 in

cultured cells and kidney tissue cryosections.

Protocol 1: Immunofluorescence Staining of CHIP28 in
Cultured Cells
Materials:

Phosphate-Buffered Saline (PBS), pH 7.4
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Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

Permeabilization Buffer: 0.1% - 0.5% Triton X-100 in PBS

Blocking Buffer: 5-10% normal goat serum in PBS with 0.1% Triton X-100

Primary Antibody: Rabbit anti-Aquaporin 1/CHIP28 polyclonal antibody (diluted in Blocking

Buffer, e.g., 1:50-1:200)

Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor

488), diluted in Blocking Buffer

Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)

Mounting Medium

Procedure:

Cell Culture: Grow cells on sterile glass coverslips in a petri dish to the desired confluency.

Washing: Gently wash the cells three times with PBS for 5 minutes each at room

temperature.

Fixation: Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

Washing: Wash the cells three times with PBS for 5 minutes each.

Permeabilization: Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.[7]

The optimal concentration and time may need to be determined empirically.

Washing: Wash the cells three times with PBS for 5 minutes each.

Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1

hour at room temperature.

Primary Antibody Incubation: Incubate the cells with the primary anti-CHIP28 antibody at the

recommended dilution overnight at 4°C in a humidified chamber.
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Washing: Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes

each.

Secondary Antibody Incubation: Incubate the cells with the fluorescently labeled secondary

antibody, protected from light, for 1 hour at room temperature.

Washing: Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes

each, protected from light.

Counterstaining: Incubate the cells with DAPI for 5 minutes to stain the nuclei.

Washing: Wash the cells twice with PBS.

Mounting: Mount the coverslips onto glass slides using a suitable mounting medium.

Imaging: Visualize the staining using a fluorescence or confocal microscope.

Protocol 2: Immunofluorescence Staining of CHIP28 in
Kidney Cryosections
Materials:

Optimal Cutting Temperature (OCT) compound

Cryostat

Phosphate-Buffered Saline (PBS), pH 7.4

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

Permeabilization Buffer: 0.1% Triton X-100 in PBS

Blocking Buffer: 10% normal goat serum in PBS with 0.1% Triton X-100

Primary Antibody: Rabbit anti-Aquaporin 1/CHIP28 polyclonal antibody (e.g., 2 µg/ml)

Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye
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Nuclear Counterstain: DAPI

Mounting Medium

Procedure:

Tissue Preparation: Embed fresh kidney tissue in OCT compound and freeze rapidly.

Sectioning: Cut 5-10 µm thick sections using a cryostat and mount them on charged

microscope slides.

Drying: Air dry the slides for at least 1 hour.

Fixation: Fix the sections with 4% PFA in PBS for 15 minutes at room temperature.

Washing: Rinse the slides in PBS for 5 minutes.

Permeabilization and Blocking: Incubate the sections in PBS containing 0.1% Triton X-100

and 10% normal goat serum for 30 minutes at room temperature.[8]

Primary Antibody Incubation: Incubate the sections with the primary anti-CHIP28 antibody

overnight at 4°C in a humidified chamber.[9]

Washing: Wash the slides three times in PBS with 0.1% Triton X-100 for 5 minutes each.

Secondary Antibody Incubation: Incubate the sections with the fluorescently labeled

secondary antibody for 30-60 minutes at room temperature in a dark, humidified chamber.

Washing: Wash the slides three times in PBS with 0.1% Triton X-100 for 5 minutes each.

Counterstaining: Rinse in PBS with DAPI for 5 minutes.

Mounting: Mount the sections with a suitable mounting medium.

Imaging: Analyze the sections using a fluorescence or confocal microscope.

Visualizations
Experimental Workflow
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Caption: Workflow for immunofluorescence staining of CHIP28.
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CHIP28 (AQP1) and Wnt/β-Catenin Signaling Pathway
CHIP28 (AQP1) has been shown to interact with components of the Wnt/β-catenin signaling

pathway, playing a role in regulating cell proliferation and cyst development in the kidney.[6][10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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